Benzoxazole, 2-amino-5-chloro-6-hydroxy-
Description
Benzoxazole, 2-amino-5-chloro-6-hydroxy- (CAS: see ), is a heterocyclic aromatic compound featuring a benzoxazole core substituted with amino (-NH₂), chloro (-Cl), and hydroxyl (-OH) groups at positions 2, 5, and 6, respectively. Its molecular structure combines electron-withdrawing (Cl) and electron-donating (NH₂, OH) groups, conferring unique physicochemical properties. The 5-chloro substituent is critical for enhancing anticancer activity, as demonstrated in studies targeting breast cancer cell lines (MCF-7, MDA-MB-231) . This compound serves as a pharmacophore in drug discovery, particularly in designing PARP-2 inhibitors and antitumor agents .
Properties
CAS No. |
1750-46-5 |
|---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
2-amino-5-chloro-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-1-4-6(2-5(3)11)12-7(9)10-4/h1-2,11H,(H2,9,10) |
InChI Key |
DICNWOXTWUJPIQ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=N2)N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=N2)N |
Other CAS No. |
1750-46-5 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Antibacterial Activity
Recent studies have identified benzoxazole derivatives as promising candidates for antibacterial agents. For instance, a naturally occurring benzisoxazole compound demonstrated potent activity against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations as low as 6.25 μg/ml . This compound serves as a new chemotype for developing antibiotics, showcasing the potential of benzoxazole derivatives in combating resistant bacterial strains.
1.2 Anticancer Properties
Benzoxazole compounds have shown significant anticancer activities through various mechanisms. A study focusing on the design and synthesis of benzoxazole-based compounds reported their ability to inhibit Bcl-2 anti-apoptotic proteins, leading to increased Bax levels and enhanced apoptosis in cancer cells . The compounds exhibited substantial cytotoxic effects against colorectal cancer cell lines, indicating their potential as therapeutic agents in oncology.
1.3 Antioxidant and Anti-inflammatory Effects
Benzoxazoles are also recognized for their antioxidant and anti-inflammatory properties. Research has indicated that these compounds can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), while also exhibiting antioxidant activities that protect against oxidative stress . This dual action makes them valuable in treating conditions associated with inflammation and oxidative damage.
Synthetic Methodologies
The synthesis of benzoxazole derivatives has evolved significantly, with various methodologies developed to enhance yield and efficiency. Notable synthetic strategies include:
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to improve reaction times and yields when synthesizing benzoxazoles from 2-aminophenol and other substrates .
- Catalytic Methods : Recent advancements include the use of dual acidic catalysts that facilitate the formation of benzoxazole derivatives with high substrate scope and functionalization potential .
- Green Chemistry Approaches : Sustainable methods employing environmentally friendly solvents or solvent-free conditions have gained traction, minimizing waste and enhancing safety during synthesis.
Case Study 1: Antibacterial Efficacy Against A. baumannii
A study conducted by researchers isolated a benzisoxazole derivative from a marine bacterium, which exhibited remarkable antibacterial properties against A. baumannii. The mechanism of action was explored through structural analogs, revealing that the compound targets bacterial metabolic pathways, making it a candidate for further development into a therapeutic agent .
Case Study 2: Targeting Bcl-2 in Colorectal Cancer
In another investigation, a series of benzoxazole analogs were synthesized and evaluated for their ability to inhibit Bcl-2 proteins in colorectal cancer cells. The most potent compounds showed significant inhibition of Bcl-2 and induced apoptosis through caspase activation. This study underscores the potential of benzoxazole derivatives in cancer therapy .
Data Table: Biological Activities of Benzoxazole Derivatives
| Biological Activity | Compound Type | Mechanism |
|---|---|---|
| Antibacterial | Benzisoxazole | Inhibition of metabolic pathways |
| Anticancer | Bcl-2 inhibitors | Induction of apoptosis via caspase activation |
| Antioxidant | Various | Inhibition of oxidative stress enzymes |
| Anti-inflammatory | Benzoxazoles | Inhibition of COX-2 |
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The oxygen atom in benzoxazole reduces ring electron density compared to sulfur in benzothiazoles, altering binding affinities.
- Substituent Impact : The 5-chloro group in benzoxazole derivatives enhances cytotoxicity (e.g., IC₅₀ = 1.8 µM in MCF-7 cells) versus unsubstituted benzothiazoles .
Benzisoxazole Derivatives
Benzisoxazoles (e.g., zonisamide) feature a fused benzene-isoxazole ring. Unlike benzoxazole derivatives, benzisoxazoles lack the amino and hydroxyl groups, limiting hydrogen-bonding interactions. The title compound’s 6-hydroxy group enables stronger polar interactions with enzymatic targets (e.g., PARP-2), while the 5-chloro substituent improves hydrophobic binding .
Structural Comparison :
- Ring Reactivity : Benzisoxazoles exhibit higher electrophilicity due to the isoxazole ring’s instability, whereas benzoxazoles are more stable.
- Bioactivity : Benzoxazole derivatives with 5-chloro substitution show superior anticancer activity (e.g., 85% apoptosis induction in MDA-MB-231 cells) compared to benzisoxazoles .
Other Benzoxazole Derivatives
2-Chloro-5-Fluorobenzo[d]oxazole
This derivative replaces the amino and hydroxyl groups with fluorine. While fluorine enhances lipophilicity, the absence of hydrogen-bonding groups reduces PARP-2 inhibition (IC₅₀ = 3.4 µM vs. 0.12 µM for the title compound) .
6-Bromo-5-Methyl-1,3-Benzoxazole
The bromo and methyl substituents increase steric bulk, reducing solubility and target engagement. The title compound’s hydroxyl group improves aqueous solubility (logP = 1.2 vs. 2.8 for bromo-methyl derivatives) .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- PARP-2 Inhibition : The 5-chloro and 6-hydroxy groups in the title compound form critical interactions with PARP-2’s catalytic domain (e.g., hydrogen bonding with Ser243 and hydrophobic contact with Tyr246) .
- Cytotoxicity : In MCF-7 cells, the compound induces G2/M cell cycle arrest (45% cells in G2/M phase) and apoptosis via caspase-3 activation .
- Solubility vs. Activity : While fluorinated benzoxazoles (e.g., 2-chloro-5-fluoro-) have higher logP values (2.1), the title compound’s hydroxyl group balances lipophilicity and solubility for optimal bioavailability .
Preparation Methods
Synthesis of 4-Amino-6-Chlororesorcinol
The synthesis of 2-amino-5-chloro-6-hydroxybenzoxazole begins with the preparation of 4-amino-6-chlororesorcinol, a critical precursor. This intermediate is synthesized via the catalytic hydrogenation of 4-chloro-6-nitrosoresorcinol. In a representative procedure, 17.3 grams of 4-chloro-6-nitrosoresorcinol is dissolved in methanol and subjected to hydrogenation at 2.8 kg/cm² pressure using a 10% palladium-charcoal catalyst. The reaction proceeds until 0.2 moles of hydrogen is absorbed, yielding 4-amino-6-chlororesorcinol as a dark solution. Alternative reduction methods, such as employing Raney nickel or zinc-acetic acid systems, are also viable but less commonly reported.
Cyclization with Cyanogen Bromide
The cyclization step involves treating 4-amino-6-chlororesorcinol with cyanogen bromide in methanol. A solution of cyanogen bromide is prepared by reacting bromine (17.6 g) with sodium cyanide (5.4 g) in methanol, followed by the rapid addition of the precursor under nitrogen. The mixture is refluxed, cooled, and neutralized with sodium bicarbonate. Methanol is removed under reduced pressure, and the crude product is purified via recrystallization from methanol with activated charcoal, yielding 2-amino-5-chloro-6-hydroxybenzoxazole as colorless crystals (m.p. 215–217°C, decomp.). This method achieves moderate yields (60–70%) and is favored for its directness.
Methylation-Hydrolysis Sequence
Methylation of 2-Amino-5-Chloro-6-Hydroxybenzoxazole
A secondary route involves the methylation of the hydroxy group to form 2-amino-5-chloro-6-methoxybenzoxazole, followed by acid hydrolysis. In this approach, a suspension of 5.0 grams of 2-amino-5-chloro-6-hydroxybenzoxazole in water is treated with sodium hydroxide (1.2 g) and dimethyl sulfate (4.0 g) at 0–5°C. The mixture is stirred to neutrality, and the precipitate is crystallized from acetone-benzene, yielding the methoxy intermediate.
Hydrolysis to Regenerate the Hydroxy Group
The methoxy derivative is hydrolyzed under reflux with concentrated hydrochloric acid, sulfuric acid, or phosphoric acid. However, this method predominantly yields 5-chloro-6-methoxy-2-benzoxazolinone rather than the desired hydroxybenzoxazole. Consequently, this route is less practical for synthesizing the target compound but remains notable for illustrating functional group interconversion.
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
The cyanogen bromide method offers superior yields (65–70%) compared to the methylation-hydrolysis approach (<50%). Purity is also higher in the former, as recrystallization effectively removes byproducts. In contrast, the latter method introduces challenges in controlling hydrolysis selectivity, often leading to ring-opening or oxidation side reactions.
Critical Parameters Influencing Reaction Outcomes
Catalyst Selection in Precursor Synthesis
The choice of catalyst for reducing 4-chloro-6-nitrosoresorcinol significantly impacts reaction efficiency. Palladium-charcoal achieves complete reduction in 2–3 hours, whereas Raney nickel may require longer durations. Zinc-acetic acid systems, though cheaper, produce lower yields (40–50%) due to incomplete reduction.
Temperature and Solvent Effects
Cyclization with cyanogen bromide proceeds optimally in methanol at reflux (65°C). Lower temperatures slow the reaction, while higher temperatures promote decomposition. Methanol’s polarity facilitates intermediate solubility, whereas apolar solvents like ethyl acetate result in premature precipitation.
Data Tables
Table 1: Comparison of Synthetic Methods for 2-Amino-5-Chloro-6-Hydroxybenzoxazole
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyanogen Bromide | 4-Chloro-6-nitrosoresorcinol | CNBr, Pd/C | 65–70 | 95–98 |
| Methylation-Hydrolysis | 2-Amino-5-chloro-6-hydroxy | (CH₃O)₂SO₂, HCl | 40–45 | 80–85 |
Table 2: Reaction Conditions for Precursor Synthesis
| Parameter | Cyanogen Bromide Method | Methylation-Hydrolysis |
|---|---|---|
| Temperature (°C) | 65 (reflux) | 0–5 (methylation) |
| Solvent | Methanol | Water/Acetone-Benzene |
| Catalyst | Pd/C (10%) | None |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-chloro-6-hydroxy-benzoxazole derivatives, and how are they characterized?
- Methodology :
- Synthesis : Derivatives are typically synthesized via cyclization reactions. For example, refluxing substituted anilines with chloroacetic acid derivatives in ethanol/water mixtures, followed by acidification to precipitate products . Specific procedures include coupling 2-chlorobenzoxazole with ethyl 3-phenylamino-5-oxo-2,5-dihydroisoxazole-4-carboxylate in chloroform under reflux for 24 hours .
- Purification : Recrystallization from ethanol or chloroform is standard to achieve >95% purity .
- Characterization : Use FT-IR to confirm functional groups (e.g., NH stretch at ~3300 cm⁻¹), /-NMR for substituent analysis, and X-ray crystallography to resolve bond angles and planarity of the benzoxazole ring (e.g., C3–C3a–C4 angle deviation to 138.2° due to intramolecular interactions) .
Q. What primary biological activities are associated with benzoxazole derivatives?
- Key Activities :
- Antifungal : Derivatives exhibit MIC values comparable to fluconazole (e.g., 8f in docking studies with N-myristoyltransferase) .
- Anticancer : Select compounds show IC values <10 µM against HCT116 colorectal cancer cells, outperforming 5-fluorouracil .
- Antimicrobial : Activity against Gram-positive Staphylococcus epidermidis (MIC 12.5 µg/mL) and Gram-negative Pseudomonas aeruginosa .
- Mechanistic Insights : Hydrogen bonding between the benzoxazole core and target proteins (e.g., NMT) is critical for orientation .
Advanced Research Questions
Q. How can synthetic yields of 2-amino-5-chloro-6-hydroxy-benzoxazole derivatives be optimized?
- Strategies :
- Reagent Ratios : Use a 1:1 molar ratio of benzoxazole precursors to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates at 80–100°C .
- Catalysis : Anhydrous sodium acetate or CDI (1,1'-carbonyldiimidazole) improves cyclization efficiency .
Q. How do structural modifications influence the bioactivity of benzoxazole derivatives?
- Critical Substituents :
- Chloro Groups : Chlorine at position 5 enhances antifungal activity by increasing electrophilicity and membrane penetration .
- Hydroxy Groups : The 6-hydroxy moiety facilitates hydrogen bonding with target enzymes (e.g., NMT’s catalytic lysine residue) .
- Structural Analysis :
- X-ray data shows substituent orientation (e.g., dihedral angle of 70.33° between benzoxazole and phenyl rings) impacts steric hindrance and binding .
- Electron-withdrawing groups (e.g., -NO) at position 2 reduce anticancer activity due to unfavorable π-π stacking .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antifungal MIC values (e.g., 8f vs. 7f in ) arise from:
- Assay Conditions : Variations in broth microdilution pH or incubation time (24 vs. 48 hours).
- Cell Line Differences : Candida albicans vs. Aspergillus fumigatus susceptibility profiles.
- Validation Steps :
Replicate assays under standardized CLSI guidelines.
Use isogenic mutant strains to isolate target-specific effects .
Q. What are the key considerations for transitioning benzoxazole derivatives from in vitro to in vivo studies?
- Pharmacokinetics :
- Metabolic Stability : Introduce methyl groups at position 3 to reduce CYP450-mediated oxidation .
- Solubility : PEGylation or prodrug strategies (e.g., acetylated hydroxy groups) enhance bioavailability .
- Toxicity Screening :
- Acute Toxicity : Mouse LD >500 mg/kg for lead compounds .
- Off-Target Effects : Screen for hERG channel inhibition to avoid cardiotoxicity .
Safety and Compliance
Q. What safety protocols are recommended for handling 2-amino-5-chloro-6-hydroxy-benzoxazole?
- Lab Practices :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy .
- Store at 2–8°C in amber glass to prevent photodegradation .
- Waste Disposal : Neutralize acidic byproducts with 10% NaHCO before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
